(3,4-Dimethylphenyl)(phenyl)methanol

Vue d'ensemble

Description

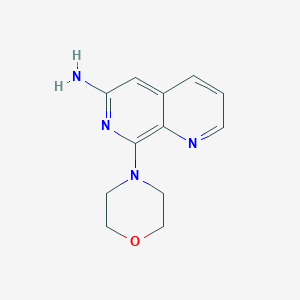

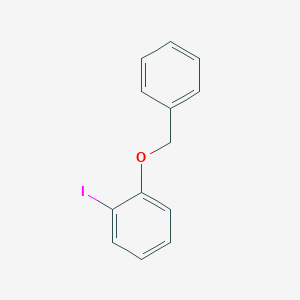

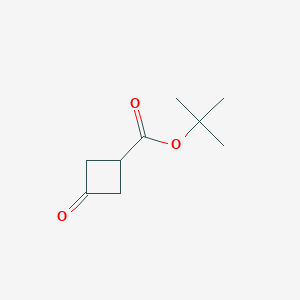

“(3,4-Dimethylphenyl)(phenyl)methanol” is a chemical compound with the molecular formula C9H12O . It is also known as "3,4-Dimethylbenzyl alcohol" .

Molecular Structure Analysis

The molecular structure of “(3,4-Dimethylphenyl)(phenyl)methanol” consists of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a methanol group . The InChI code for this compound is 1S/C9H12O/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3 .Physical And Chemical Properties Analysis

“(3,4-Dimethylphenyl)(phenyl)methanol” is a white to off-white solid . It has a melting point of 62-65 °C (lit.), a boiling point ofApplications De Recherche Scientifique

Antimicrobial and Antioxidant Applications

(3,4-Dimethylphenyl)(phenyl)methanol has been utilized in synthesizing derivatives that exhibit significant antimicrobial and antioxidant properties. A study detailed the synthesis of such derivatives through an aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction. These derivatives were tested against various bacterial and fungal strains, showing promising results in antimicrobial activity (G.Thirunarayanan, 2015).

Catalytic Activities in Organic Reactions

Another aspect of (3,4-Dimethylphenyl)(phenyl)methanol's utility is seen in its role in catalyzing certain organic reactions. For instance, the catalytic activity of PdII compounds supported by 1,10-phenanthroline or bidentate diarylphosphane ligand L4X has been studied in the reaction of nitrobenzene with CO in methanol. This research provides insights into the selectivity and efficiency of these catalyst systems (T. J. Mooibroek, E. Bouwman, & E. Drent, 2012).

Photophysical Studies

Photophysical properties of derivatives of (3,4-Dimethylphenyl)(phenyl)methanol have been extensively studied. For example, the fluorescence properties of certain derivatives in varying media, including organic solvents and protein environments, have been examined, providing valuable information for potential applications in fluorescence studies (Anil Kumar Singh & Manjula Darshi, 2004).

Organocatalysis

The compound has also been employed in organocatalytic processes. For instance, derivatives of (3,4-Dimethylphenyl)(phenyl)methanol have been used as catalysts in enantioselective Michael addition reactions. This showcases its utility in asymmetric synthesis, contributing to the creation of chiral molecules with potential pharmaceutical applications (A. Lattanzi, 2006).

Supramolecular Chemistry

In supramolecular chemistry, studies have shown how certain derivatives form different supramolecular aggregates, illustrating the compound's utility in understanding and designing molecular assemblies with specific properties (A. Kalita, Kamna Sharma, & R. Murugavel, 2014).

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAGXZRHDPERJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)

![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)

![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B171784.png)